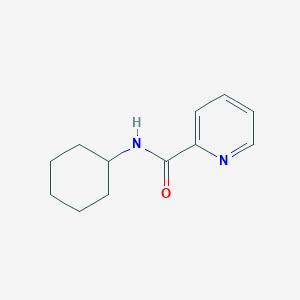

2-Pyridinecarboxamide, N-cyclohexyl-

Description

Contextualization within Pyridinecarboxamide Chemistry and Derivatives

N-Cyclohexyl-2-Pyridinecarboxamide belongs to the picolinamide (B142947) family, which are amide derivatives of picolinic acid (pyridine-2-carboxylic acid). Pyridinecarboxamides, in general, are a cornerstone in medicinal and synthetic chemistry. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique electronic properties and serves as a key pharmacophore in numerous biologically active compounds. The carboxamide group is a versatile functional group capable of forming strong hydrogen bonds, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors.

The picolinamide moiety, specifically, is well-recognized for its role as a bidentate chelating ligand, capable of coordinating with metal ions through the pyridine nitrogen and the amide oxygen or nitrogen. researchgate.net This chelating ability is fundamental to its function in coordination chemistry and has been exploited in the development of various metal complexes. Furthermore, the picolinamide group serves as an effective directing group in organic synthesis, facilitating regioselective C-H functionalization reactions to create complex molecular architectures. researchgate.netnih.gov Researchers have prepared numerous multicomponent crystalline solids of pyridinecarboxamides to study their hydrogen bonding patterns and crystal packing, which are vital for designing new materials and pharmaceutical co-crystals. mdpi.com

Significance of the Cyclohexyl Moiety in Pyridinecarboxamide Research

The N-cyclohexyl group is a non-aromatic, saturated carbocyclic moiety that significantly influences a molecule's physicochemical properties, such as lipophilicity, steric profile, and conformational rigidity. In drug discovery and agrochemical research, the incorporation of a cyclohexyl ring is a common strategy to modulate a compound's biological activity. nih.govnih.gov

The significance of the cyclohexyl group can be summarized as follows:

Lipophilicity and Permeability: The hydrophobic nature of the cyclohexyl ring can enhance a molecule's ability to cross biological membranes, which is often a prerequisite for reaching its target site.

Conformational Rigidity: Unlike a flexible alkyl chain, the cyclohexyl ring has a more defined three-dimensional structure (typically a chair conformation). This rigidity can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity.

Steric Influence: The bulky nature of the cyclohexyl group can provide a specific steric fit into a binding pocket, enhancing selectivity for a particular biological target. Structure-activity relationship (SAR) studies on phencyclidine analogues have demonstrated that the six-membered cycloalkyl ring is optimal for biological activity compared to smaller or larger rings. nih.gov

Metabolic Stability: The saturated C-H bonds of the cyclohexane (B81311) ring are generally more resistant to metabolic oxidation compared to aromatic or more labile alkyl groups, which can improve a compound's pharmacokinetic profile.

In the context of pyridinecarboxamides, the cyclohexyl moiety is expected to confer a balance of these properties, making N-cyclohexyl-2-pyridinecarboxamide a molecule of interest for biological screening.

Evolution of Research Themes in N-Cyclohexyl-2-Pyridinecarboxamide

Direct historical research tracking the evolution of N-Cyclohexyl-2-Pyridinecarboxamide is not extensively documented in mainstream literature. However, its scientific lineage can be traced through the evolution of research on its parent structures.

Early 20th Century: Initial research focused on the fundamental synthesis and characterization of simple pyridine derivatives, including picolinic acid and its amides.

Mid-20th Century: The discovery of the biological activities of nicotinamide (B372718) (Vitamin B3), an isomer of picolinamide, spurred broader interest in the pharmacological potential of pyridinecarboxamides.

Late 20th Century to Present: The focus has shifted towards synthesizing extensive libraries of N-substituted pyridinecarboxamides and screening them for a wide range of biological activities, including herbicidal, fungicidal, antimicrobial, and anticancer properties. mdpi.comsci-hub.box During this period, the principles of medicinal chemistry matured, and the deliberate inclusion of moieties like the cyclohexyl group to optimize pharmacokinetic and pharmacodynamic properties became a standard strategy. nih.gov Research into cyclohexylamine (B46788) derivatives also expanded, with many compounds synthesized and tested for various biological effects, including potential use as μ-opioid receptor (MOR) antagonists. nih.govresearchgate.net

The conceptual synthesis of N-Cyclohexyl-2-Pyridinecarboxamide lies at the convergence of these research streams: the quest for novel, biologically active pyridine scaffolds and the use of alicyclic groups like cyclohexyl to fine-tune molecular properties for specific applications.

Current State and Academic Relevance of N-Cyclohexyl-2-Pyridinecarboxamide Studies

Currently, N-Cyclohexyl-2-Pyridinecarboxamide is not a widely studied compound in its own right. Its academic relevance is primarily derived from its position as a structural analogue within broader research programs. The combination of a pyridine nucleus and a cyclohexyl amide structure is a recurring theme in the design of modern agrochemicals and pharmaceuticals.

For instance, research into novel inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) for herbicidal applications has led to the development of complex molecules that feature both pyridine and cyclohexane rings. A recent study designed a series of 2-(6-phenylnicotinoyl)cyclohexane-1,3-dione derivatives that showed potent herbicidal activity. nih.gov While structurally more complex, these compounds validate the concept of combining these two moieties to achieve a desired biological effect. Similarly, the development of 6-aryl-2-picolinic acid herbicides highlights the importance of the picolinic acid scaffold in agrochemical discovery. nih.gov

In medicinal chemistry, N-substituted picolinohydrazonamides with cycloalkyl groups have been synthesized and evaluated as potential antitubercular agents, with some derivatives showing very good activity. nih.gov This demonstrates the continued interest in modifying the picolinamide backbone to generate new therapeutic leads.

Table 1: Examples of Research on Structurally Related Compounds

| Compound Class | Research Focus | Potential Application | Reference |

|---|---|---|---|

| 2-(6-Phenylnicotinoyl)cyclohexane-1,3-diones | HPPD Inhibition | Herbicide | nih.gov |

| N'-Substituted 4-Phenylpicolinohydrazonamides | Antimicrobial Activity | Antitubercular Agent | nih.gov |

| trans-1,3-Cyclohexyl Diamides | mGluR5 Negative Allosteric Modulators | Anxiolytic Agent | nih.gov |

| N-(Arylmethoxy)-2-chloronicotinamides | Herbicidal Activity | Herbicide | sci-hub.box |

Prospective Avenues in N-Cyclohexyl-2-Pyridinecarboxamide Research

The lack of extensive data on N-Cyclohexyl-2-Pyridinecarboxamide itself presents a clear opportunity for future investigation. Prospective research avenues could include:

Systematic Biological Screening: The compound could be synthesized and subjected to a broad panel of biological assays to uncover potential activities. Based on its structural components, screening for herbicidal, fungicidal, insecticidal, antibacterial, and anticancer properties would be a logical starting point. mdpi.comsci-hub.box

Structure-Activity Relationship (SAR) Studies: Assuming a biological activity is identified, a research program could be initiated to synthesize a library of analogues. Modifications could include:

Substitution on the pyridine ring to explore electronic and steric effects.

Substitution on the cyclohexyl ring (e.g., adding hydroxyl or alkyl groups) to probe the binding pocket.

Altering the orientation of the amide on the cyclohexyl ring (e.g., cis/trans isomers if applicable in more complex structures).

Coordination Chemistry: The potential of N-Cyclohexyl-2-Pyridinecarboxamide as a ligand for various transition metals could be explored. The resulting metal complexes could be investigated for catalytic activity or unique material properties.

Crystal Engineering: Detailed crystallographic studies of the compound and its derivatives could provide insights into its solid-state structure and intermolecular interactions, which is valuable for materials science and pharmaceutical development. mdpi.comnih.gov

Structure

3D Structure

Properties

CAS No. |

10354-50-4 |

|---|---|

Molecular Formula |

C12H16N2O |

Molecular Weight |

204.27 g/mol |

IUPAC Name |

N-cyclohexylpyridine-2-carboxamide |

InChI |

InChI=1S/C12H16N2O/c15-12(11-8-4-5-9-13-11)14-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,14,15) |

InChI Key |

WIRGFWGEJNBWAN-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC(=O)C2=CC=CC=N2 |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclohexyl 2 Pyridinecarboxamide and Its Analogs

Established Synthetic Routes to N-Cyclohexyl-2-Pyridinecarboxamide

The formation of the amide bond between the pyridine-2-carboxylic acid scaffold and cyclohexylamine (B46788) is the cornerstone of synthesizing N-cyclohexyl-2-pyridinecarboxamide. This can be accomplished through direct amidation or with the aid of coupling agents to facilitate the reaction.

Direct Amidation and Coupling Strategies

Direct amidation involves the reaction of cyclohexylamine with 2-pyridinecarboxylic acid, often requiring elevated temperatures to drive the condensation reaction and remove the water byproduct. While straightforward, this method can sometimes lead to lower yields or require harsh conditions.

A more common and often higher-yielding approach involves the activation of the carboxylic acid group of 2-pyridinecarboxylic acid. This is typically achieved by converting the carboxylic acid to a more reactive intermediate, such as an acid chloride. For instance, reacting 2-pyridinecarboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride generates 2-pyridinecarbonyl chloride. This activated intermediate then readily reacts with cyclohexylamine, usually in the presence of a base to neutralize the hydrochloric acid byproduct, to form N-cyclohexyl-2-pyridinecarboxamide in good yields. nih.gov

Another direct approach that has gained traction is the use of catalysts to facilitate the amidation between a carboxylic acid and an amine. mdpi.com For example, titanium(IV) fluoride (B91410) (TiF4) has been reported as an effective catalyst for the direct amidation of various carboxylic acids with amines. researchgate.net While not specifically detailed for N-cyclohexyl-2-pyridinecarboxamide, this methodology presents a potential route for its synthesis under catalytic conditions.

| Reagent 1 | Reagent 2 | Conditions | Product |

| 2-Pyridinecarboxylic acid | Cyclohexylamine | Heat | N-Cyclohexyl-2-pyridinecarboxamide |

| 2-Pyridinecarbonyl chloride | Cyclohexylamine | Base | N-Cyclohexyl-2-pyridinecarboxamide |

Catalytic Approaches in Synthesis

To overcome the limitations of direct thermal amidation, various coupling agents are widely employed to facilitate amide bond formation under milder conditions. A prevalent and highly effective method utilizes a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-Hydroxybenzotriazole (HOBt). researchgate.net

In this process, EDC·HCl activates the carboxylic acid group of 2-pyridinecarboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and other side reactions. The addition of HOBt mitigates these issues by reacting with the O-acylisourea to form an active ester, which is more stable and less susceptible to side reactions. This active ester then efficiently reacts with cyclohexylamine to yield N-cyclohexyl-2-pyridinecarboxamide. researchgate.netnih.gov The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature. The use of a base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is often included to neutralize any acidic byproducts. commonorganicchemistry.com This method is favored for its high yields, mild reaction conditions, and broad functional group tolerance. researchgate.net

| Coupling Agent System | Role of Components | Typical Solvents |

| EDC·HCl | Activates the carboxylic acid | DCM, DMF |

| HOBt | Suppresses side reactions and racemization | DCM, DMF |

Derivatization Strategies for N-Cyclohexyl-2-Pyridinecarboxamide Scaffolds

The N-cyclohexyl-2-pyridinecarboxamide scaffold offers multiple sites for chemical modification, allowing for the generation of a library of analogs with potentially diverse properties. These modifications can be targeted at the pyridine (B92270) ring, the cyclohexyl moiety, or the amide linkage itself.

Modifications at the Pyridine Ring

The pyridine ring is amenable to various electrophilic and nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. Halogenation, nitration, and sulfonation are common electrophilic aromatic substitution reactions that can be performed on the pyridine ring, although the electron-deficient nature of the ring can make these reactions challenging and may require harsh conditions. The position of substitution is directed by the nitrogen atom and the carboxamide group.

Furthermore, functional groups on the pyridine ring can be interconverted. For example, a nitro group can be reduced to an amino group, which can then be further derivatized. Halogenated derivatives can serve as handles for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds.

Functionalization of the Cyclohexyl Moiety

The cyclohexyl ring provides opportunities for stereospecific modifications. Functional groups can be introduced onto the cyclohexane (B81311) ring either before or after the amidation reaction. For instance, using a substituted cyclohexylamine, such as 4-aminocyclohexanol or a diaminocyclohexane, in the initial coupling reaction would yield a hydroxylated or aminated analog, respectively.

Amide Linkage Modifications

While less common, modifications to the amide linkage itself can be explored. For example, the amide nitrogen can be alkylated to form a tertiary amide. Alternatively, the carbonyl group could potentially be reduced to an amine, transforming the amide into a secondary amine linkage, though this would fundamentally alter the nature of the scaffold. Thioamides, where the carbonyl oxygen is replaced by a sulfur atom, can also be synthesized, often by treatment of the corresponding amide with a thionating agent like Lawesson's reagent.

Stereoselective Synthesis of Chiral N-Cyclohexyl-2-Pyridinecarboxamide Enantiomers

The synthesis of enantiomerically pure chiral compounds is of paramount importance in medicinal chemistry and materials science. For N-cyclohexyl-2-pyridinecarboxamide, chirality can be introduced through the cyclohexyl moiety if it is appropriately substituted, or if the spatial arrangement of the substituents creates a chiral center. Methodologies for achieving stereoselectivity in the synthesis of such compounds can be broadly categorized into two approaches: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis:

Asymmetric synthesis aims to directly produce a single enantiomer from a prochiral starting material. While direct asymmetric synthesis of N-cyclohexyl-2-pyridinecarboxamide has not been extensively reported, analogous transformations in the literature suggest plausible routes. For instance, the use of chiral catalysts in the amidation reaction or the employment of chiral auxiliaries on either the pyridine carboxylic acid or the cyclohexylamine precursor could induce stereoselectivity.

N-heterocyclic carbene (NHC)-catalyzed reactions have emerged as a powerful tool in asymmetric synthesis for creating chiral molecules. The asymmetric synthesis of various chiral pyridine derivatives has been successfully demonstrated, showcasing the potential for this methodology to be adapted for the synthesis of specific enantiomers of N-cyclohexyl-2-pyridinecarboxamide derivatives.

Chiral Resolution:

Chiral resolution is a widely used technique to separate a racemic mixture into its constituent enantiomers. This can be achieved through several methods, including the formation of diastereomeric salts, enzymatic kinetic resolution, and chiral chromatography.

Enzymatic Kinetic Resolution: A particularly effective and green method for chiral resolution is enzymatic kinetic resolution. Lipases are a class of enzymes that have been extensively used for the resolution of racemic alcohols, amines, and esters with high enantioselectivity. In the context of N-cyclohexyl-2-pyridinecarboxamide synthesis, a racemic mixture of a chiral cyclohexylamine precursor could be resolved using a lipase (B570770). The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. For example, cyclohexylamine oxidase derived from Brevibacterium oxydans has been shown to be effective in the kinetic resolution of various amines, selectively oxidizing the (S)-enantiomer and leaving the (R)-enantiomer unreacted. cdnsciencepub.com

The following table illustrates the potential of enzymatic kinetic resolution for producing enantiomerically pure amines, which are key precursors for the synthesis of chiral N-cyclohexyl-2-pyridinecarboxamide enantiomers.

| Substrate (Racemic Amine) | Enzyme | Product (Enantiomerically Pure Amine) | Enantiomeric Excess (ee) | Conversion (%) |

|---|---|---|---|---|

| α-Methylbenzylamine | Cyclohexylamine Oxidase (CHAO) | (R)-α-Methylbenzylamine | >99% | ~50% |

| 1-Phenylethylamine | Lipase B from Candida antarctica (CALB) | (R)-1-Phenylethylamine | >99% | 48% |

| 1-(1-Naphthyl)ethylamine | Lipase from Pseudomonas cepacia (PSL) | (R)-1-(1-Naphthyl)ethylamine | 98% | 51% |

This table presents representative data on the enzymatic kinetic resolution of various amines, demonstrating the high enantioselectivities achievable. These resolved amines can serve as chiral building blocks.

Once the enantiomerically pure cyclohexylamine is obtained, it can be reacted with 2-pyridinecarbonyl chloride or activated 2-picolinic acid to yield the desired enantiomer of N-cyclohexyl-2-pyridinecarboxamide.

Green Chemistry Principles in N-Cyclohexyl-2-Pyridinecarboxamide Synthesis

The application of green chemistry principles in chemical synthesis aims to reduce the environmental impact of chemical processes. For the synthesis of N-cyclohexyl-2-pyridinecarboxamide, several green strategies can be implemented, focusing on the use of sustainable solvents, catalytic methods for amide bond formation, and biocatalysis.

Sustainable Solvents:

Traditional amide synthesis often employs hazardous and high-boiling point solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM). rsc.org Green chemistry encourages the replacement of these solvents with more environmentally benign alternatives. rsc.org Bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as viable green alternatives for amide bond formation. rsc.orgnih.gov Water is considered an ideal green solvent due to its non-toxic and non-flammable nature, although its use in amide synthesis can be challenging due to the poor solubility of many organic reactants. rsc.org

Catalytic Amide Bond Formation:

Conventional amide synthesis often relies on stoichiometric activating agents, which generate significant amounts of waste. Catalytic methods for direct amide bond formation from carboxylic acids and amines are highly desirable from a green chemistry perspective as they minimize waste production. While not specifically detailed for N-cyclohexyl-2-pyridinecarboxamide, various catalytic systems, including those based on boron, titanium, and zirconium, have been developed for amide synthesis.

Biocatalysis:

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. rsc.org Enzymes operate under mild reaction conditions (temperature and pH), are highly selective, and are biodegradable. rsc.org For the synthesis of N-cyclohexyl-2-pyridinecarboxamide, enzymes can be utilized in several ways. As mentioned in the previous section, lipases can be used for the kinetic resolution of precursors. Furthermore, enzymes can be employed for the direct formation of the amide bond. For instance, Candida antarctica lipase B (CALB) has been successfully used to catalyze the amidation of various carboxylic acids and amines in green solvents like cyclopentyl methyl ether (CPME), achieving high conversions and yields without the need for additives. nih.gov

The following table summarizes the application of green chemistry principles to amide synthesis, with data extrapolated from studies on similar compounds.

| Green Chemistry Principle | Methodology | Solvent | Catalyst/Reagent | Key Advantages |

|---|---|---|---|---|

| Use of Greener Solvents | Amide bond formation | 2-Methyltetrahydrofuran (2-MeTHF) | Standard coupling agents | Reduced environmental impact, derived from renewable resources. rsc.org |

| Use of Greener Solvents | Enzymatic amidation | Cyclopentyl methyl ether (CPME) | Candida antarctica Lipase B (CALB) | High conversion, minimal byproducts, safer solvent profile. nih.gov |

| Catalysis | Direct amidation | Toluene | Boric acid derivatives | Avoids stoichiometric activators, reduces waste. |

| Biocatalysis | Direct enzymatic amidation | Water/Buffer | Amide bond synthetases | Mild reaction conditions, high selectivity, aqueous medium. acs.org |

This table illustrates how different green chemistry approaches can be applied to the synthesis of amides, highlighting the benefits of each method.

By integrating these green chemistry principles, the synthesis of N-cyclohexyl-2-pyridinecarboxamide and its analogs can be made more sustainable, aligning with the broader goals of environmentally responsible chemical manufacturing.

Coordination Chemistry of N Cyclohexyl 2 Pyridinecarboxamide Ligands

Ligand Design and Binding Preferences

The design of N-cyclohexyl-2-pyridinecarboxamide as a ligand is predicated on its ability to form a stable five-membered chelate ring upon coordination to a metal center. The cyclohexyl group introduces steric bulk, which can influence the geometry and nuclearity of the resulting metal complexes, potentially favoring the formation of mononuclear species and influencing their solubility and crystal packing.

N-cyclohexyl-2-pyridinecarboxamide typically coordinates to metal ions in a bidentate fashion through the nitrogen atom of the pyridine (B92270) ring and the exocyclic amide nitrogen atom. This N,N-chelation is the most common binding mode observed for this class of ligands. Upon coordination, the ligand forms a stable five-membered ring with the metal center. However, in its neutral state, the ligand can also coordinate through the pyridine nitrogen and the amide oxygen, forming an N,O-chelate. The specific mode of coordination is often dependent on the reaction conditions, particularly the pH, and the nature of the metal ion.

A crucial aspect of the coordination chemistry of N-cyclohexyl-2-pyridinecarboxamide is the deprotonation of the amide nitrogen (-C(O)NH-). In the presence of a base or upon reaction with a metal precursor in a suitable solvent, the amide proton can be removed, creating an anionic amidate donor. This deprotonation significantly enhances the donor capacity of the amide nitrogen, leading to the formation of a strong covalent bond with the metal center. This process transforms the ligand from a neutral N,O-donor or a weak N,N-donor into a robust, monoanionic N,N-donor. This deprotonation is a key step in the formation of stable, neutral, or cationic complexes with various transition metals. The resulting metal-amidate bond is a characteristic feature of the chemistry of picolinamide-type ligands.

Synthesis and Isolation of Metal Complexes

The synthesis of metal complexes with N-cyclohexyl-2-pyridinecarboxamide generally involves the reaction of the ligand with a suitable metal salt or precursor in an appropriate solvent. The choice of solvent and the addition of a base are often critical to facilitate the deprotonation of the amide group and promote coordination.

Platinum(II) Complexes: While direct synthesis with N-cyclohexyl-2-pyridinecarboxamide is not extensively documented, a closely related N-cyclohexyl-1-(pyridin-2-yl)methanimine ligand has been used to synthesize platinum(II) complexes. The reaction involves coordinating the iminopyridine ligand to the organometallic precursor [PtCl2(coe)]2 (where coe is cis-cyclooctene). This reaction yields a square planar complex of the type cis-[PtCl2(N-N=cyclohexyl)], demonstrating the viability of coordinating N-cyclohexyl substituted pyridine-imine ligands to platinum(II) centers. scholaris.ca

Copper(II) Complexes: Pyridine dicarboxamide ligands readily react with copper(II) salts, such as copper(II) acetate (B1210297) monohydrate, to form a variety of complexes. Depending on the stoichiometry and reaction conditions, these reactions can yield mono-, di-, tri-, and even tetranuclear copper(II) complexes. rsc.org The deprotonated amide nitrogen and the pyridine nitrogen atoms act as the primary coordination sites, often bridged by other ligands like acetate. rsc.org

Molybdenum(VI) Complexes: The coordination of pyridinecarboxamide ligands to molybdenum(VI) has been demonstrated with derivatives like (1S,2S)-N,N′-bis(2-pyridinecarboxamide)-1,2-cyclohexane. Reaction of this ligand with [MoO2Cl2(THF)2] in dichloromethane (B109758) yields a binuclear dioxomolybdenum(VI) complex, [(MoO2Cl2)2(L)]. nih.gov This highlights the affinity of the pyridine-amide moiety for the high-valent Mo(VI) center.

Iridium(III) and Ruthenium(II) Complexes: General synthetic routes for iridium(III) and ruthenium(II) complexes often involve the reaction of precursors like IrCl3·nH2O or RuCl3·nH2O with the desired ligand. For iridium, the initial step is often the formation of a chloride-bridged dimer, [(N^C)2Ir(μ-Cl)]2, which can then react with other ligands. rsc.org For ruthenium, half-sandwich arene ruthenium(II) precursors like [{RuCl(η6-p-cym)}2(μ-Cl)2] are common starting materials for reaction with bidentate N,N-donor ligands. nih.gov

Manganese(III/IV) and Vanadium(III/IV) Complexes: The synthesis of manganese(III) complexes can be achieved by reacting a manganese(II) salt, like Mn(OAc)2·4H2O, with the ligand in the presence of air, which facilitates oxidation to Mn(III). researchgate.net For vanadium, VCl3 and VOSO4 are common starting materials for V(III) and V(IV) complexes, respectively, which can be reacted with pyridine-based ligands in aqueous or alcoholic solutions.

Pyridine-carboxamide scaffolds are effective for sensitizing lanthanide ion luminescence. Pyridine-bis(carboxamide) ligands have been shown to form stable complexes with lanthanide ions (LnIII), such as YbIII, NdIII, and ErIII, yielding species of the type [Ln(L)2]3+. rsc.org Similarly, diamides of 2,2′-bipyridyl-6,6′-dicarboxylic acid react with lanthanide nitrates to form complexes like Eu(L)(NO3)3. mdpi.com These examples suggest that N-cyclohexyl-2-pyridinecarboxamide is also a promising candidate for coordinating with lanthanide nitrates, likely forming complexes where the ligand chelates to the metal center, with nitrate (B79036) ions and/or solvent molecules completing the coordination sphere.

Structural Elucidation of Metal Complexes

The structures of metal complexes derived from N-cyclohexyl-2-pyridinecarboxamide and related ligands are typically elucidated using a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a metal complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. For example, the crystal structure of a Co(III) complex with a related N,N′-bis(2-pyridylmethyl)-trans-1,2-diaminocyclohexane-N,N′-diacetate ligand revealed a distorted octahedral coordination geometry provided by an N4O2 donor set. nih.gov

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the coordination of the ligand. A shift in the C=O stretching frequency of the amide group to lower wavenumbers upon complexation is indicative of coordination through the amide oxygen or deprotonated nitrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy can provide detailed information about the structure in solution. Changes in the chemical shifts of the pyridine and cyclohexyl protons upon complexation confirm the ligand's binding.

UV-Visible Spectroscopy: This technique is used to study the electronic properties of the complexes, providing information on the d-d transitions of the metal center and ligand-to-metal charge transfer (LMCT) bands.

Below are tables with representative structural data from complexes with ligands closely related to N-cyclohexyl-2-pyridinecarboxamide, illustrating typical coordination parameters.

Table 1: Selected Bond Lengths (Å) and Angles (°) for [Co(bpcd)]PF6 nih.gov (Ligand: N,N′-bis(2-pyridylmethyl)-trans-1,2-diaminocyclohexane-N,N′-diacetate)

| Bond/Angle | Value | Bond/Angle | Value |

|---|---|---|---|

| Co—O1 | 1.896(2) | O1—Co—N1 | 93.53(10) |

| Co—N1 | 1.956(3) | O1—Co—N2 | 88.08(10) |

| Co—N2 | 1.930(3) | N1—Co—N2 | 87.05(11) |

| Co—N3 | 1.960(3) | N2—Co—N3 | 92.51(11) |

Table 2: Selected Bond Lengths (Å) and Angles (°) for a Zinc(II) Complex with N-(furan-2-ylmethyl)-2-pyridinecarboxamide (L1) ias.ac.in (Complex: Zn(L1)32)

| Bond/Angle | Value | Bond/Angle | Value |

|---|---|---|---|

| Zn(1)—O(1) | 2.158(2) | O(1)—Zn(1)—N(1) | 75.83(8) |

| Zn(1)—N(1) | 2.089(2) | O(1A)—Zn(1)—N(1A) | 75.83(8) |

| Zn(1)—O(1A) | 2.158(2) | N(1)—Zn(1)—N(1B) | 93.53(11) |

| Zn(1)—N(1A) | 2.089(2) | O(1)—Zn(1)—N(1B) | 93.30(8) |

These data illustrate the typical distorted octahedral or other coordination geometries adopted by these types of complexes, confirming the bidentate chelation of the pyridine-amide framework.

X-ray Crystallography of N-Cyclohexyl-2-Pyridinecarboxamide Complexes

In complexes with similar ligands, such as N-(furan-2-ylmethyl)-2-pyridinecarboxamide, the ligand coordinates to the metal center in a bidentate fashion via the pyridine nitrogen and the amide oxygen. For instance, in a zinc(II) complex, three such ligands chelate to the central metal ion, resulting in a distorted octahedral geometry. ias.ac.in The coordination of the amide oxygen requires a rotation around the C(pyridine)-C(amide) bond to bring the donor atoms into a suitable orientation for chelation. ias.ac.in

The geometry around the metal center is highly dependent on the metal ion and the stoichiometry of the complex. For example, zinc(II) and cadmium(II) have been shown to form both tetrahedral and hexa-coordinated complexes with pyridine-based ligands. mdpi.com In a tetra-coordinated complex like [Zn(EtNic)₂Cl₂], the geometry is distorted tetrahedral, while in hexa-coordinated structures like [Cd(OAc)₂(2Ampic)₂], an octahedral environment is observed. mdpi.com It is anticipated that N-cyclohexyl-2-pyridinecarboxamide would form similar structures, with the bulky cyclohexyl group influencing intermolecular interactions and crystal packing. In copper(II) complexes with related pyridine dicarboxamide ligands, both mononuclear and polynuclear structures, including di-, tri-, and tetranuclear species, have been crystallographically characterized. nih.govrsc.orgresearchgate.net These structures are often held together by bridging ligands or through intermolecular hydrogen bonding.

The table below presents typical bond lengths observed in a related zinc(II) complex, which can be considered representative for complexes of N-cyclohexyl-2-pyridinecarboxamide. ias.ac.in

| Bond | Bond Length (Å) | Description |

|---|---|---|

| Zn-O | 2.11 - 2.15 | Coordination bond between zinc and the amide oxygen. |

| Zn-N | 2.16 - 2.18 | Coordination bond between zinc and the pyridine nitrogen. |

| C=O | ~1.24 | Amide carbonyl bond, potentially slightly elongated upon coordination. |

| C-N(amide) | ~1.33 | Amide C-N bond. |

Spectroscopic Signatures of Coordination (NMR, IR, UV-Vis)

Spectroscopic methods are essential for characterizing the formation and structure of metal complexes in solution. Each technique provides unique information about the ligand's coordination environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the coordination of N-cyclohexyl-2-pyridinecarboxamide to a metal ion. Upon complexation with a diamagnetic metal ion, the chemical shifts of the protons and carbons on the pyridine ring and the cyclohexyl group are expected to change. Protons on the pyridine ring, particularly those ortho and para to the nitrogen atom (H6 and H4), typically experience a downfield shift due to the deshielding effect of the metal center. Similarly, the ¹⁵N chemical shift of the pyridine nitrogen undergoes a significant coordination shift, which can range from 30 to 150 ppm depending on the metal ion. nih.gov

For paramagnetic complexes, such as those with Ru(III), the NMR spectra are characterized by large hyperfine shifts, where signals can be shifted far outside the typical diamagnetic range. nih.gov These shifts are temperature-dependent and can be separated into contact (through-bond) and pseudocontact (through-space) contributions, providing detailed information about the electronic structure and spin density distribution within the complex. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for observing the coordination of the amide group. The free N-cyclohexyl-2-pyridinecarboxamide ligand exhibits characteristic vibrational bands for the N-H stretch, the C=O stretch (Amide I band), and the C-N stretch coupled with N-H bending (Amide II band). Upon coordination of the amide oxygen to a metal ion, electron density is drawn from the C=O bond, weakening it. This results in a noticeable decrease in the frequency of the Amide I band (ν(C=O)), typically by 20-50 cm⁻¹. ias.ac.inasianpubs.org Conversely, the Amide II band may shift to a higher frequency. Additionally, the coordination of the pyridine nitrogen is indicated by shifts in the pyridine ring breathing modes. up.ac.za The appearance of new, low-frequency bands (typically below 600 cm⁻¹) can be attributed to the formation of M-O and M-N bonds. ias.ac.in

| Vibrational Mode | Typical Free Ligand Frequency (cm⁻¹) | Change Upon Coordination |

|---|---|---|

| ν(N-H) | ~3300 | Minor shift, may broaden. |

| ν(C=O) (Amide I) | 1660 - 1680 | Shifts to lower frequency (e.g., 1630-1650 cm⁻¹). |

| Pyridine Ring Vibrations | 1580 - 1600 | Shift to higher frequency. |

| ν(M-O) / ν(M-N) | N/A | New bands appear at low frequencies (400-600 cm⁻¹). |

UV-Visible (UV-Vis) Spectroscopy

The electronic spectrum of N-cyclohexyl-2-pyridinecarboxamide is dominated by intense π-π* transitions within the pyridine ring, typically occurring in the UV region (<300 nm). nih.govresearchgate.net Upon complexation with a transition metal ion, these ligand-centered bands may shift in energy. More significantly, new absorption bands often appear in the visible region of the spectrum. These bands are generally of two types:

d-d Transitions: These are relatively weak absorptions resulting from the promotion of an electron between the d-orbitals of the metal ion, which are split in energy by the ligand field. The energy and number of these bands provide information about the coordination geometry (e.g., octahedral or tetrahedral) and the ligand field strength. nih.gov

Metal-to-Ligand Charge Transfer (MLCT) Transitions: These are typically more intense than d-d transitions and involve the transfer of an electron from a metal-based orbital to a ligand-based π* orbital. The presence of the electron-accepting pyridine ring in N-cyclohexyl-2-pyridinecarboxamide makes its complexes susceptible to exhibiting MLCT bands. researchgate.net

Electronic and Magnetic Properties of N-Cyclohexyl-2-Pyridinecarboxamide Metal Complexes

The electronic and magnetic properties of complexes containing the N-cyclohexyl-2-pyridinecarboxamide ligand are primarily determined by the identity and oxidation state of the central metal ion. These properties are a direct consequence of the number of unpaired d-electrons and the coordination environment imposed by the ligands.

The magnetic susceptibility of a complex can be measured to determine its effective magnetic moment (μ_eff), which provides a direct indication of the number of unpaired electrons. uomustansiriyah.edu.iqnumberanalytics.com For first-row transition metal complexes, the magnetic moment can often be approximated by the spin-only formula: μ_eff = √[n(n+2)], where 'n' is the number of unpaired electrons. uomustansiriyah.edu.iq

For example, a high-spin Co(II) complex (d⁷) in an octahedral field would have three unpaired electrons and a predicted spin-only magnetic moment of 3.87 B.M. uomustansiriyah.edu.iq Experimental values for such complexes are often higher (e.g., 4.8-5.2 B.M.) due to significant orbital contributions. researchgate.net Similarly, an octahedral Ni(II) complex (d⁸) with two unpaired electrons has a predicted spin-only moment of 2.83 B.M., with experimental values typically in the range of 2.9-3.4 B.M. researchgate.net A Cu(II) complex (d⁹) will always have one unpaired electron, with an expected magnetic moment of around 1.73 B.M. nih.gov Deviations from these values can suggest different geometries or the presence of magnetic exchange interactions in polynuclear complexes. researchgate.netnih.gov

| Metal Ion | d-Electron Count | Unpaired Electrons (n) | Spin-Only μ_eff (B.M.) | Typical Experimental μ_eff (B.M.) |

|---|---|---|---|---|

| Co(II) (high-spin) | d⁷ | 3 | 3.87 | 4.8 - 5.2 |

| Ni(II) | d⁸ | 2 | 2.83 | 2.9 - 3.4 |

| Cu(II) | d⁹ | 1 | 1.73 | 1.8 - 2.2 |

Redox Behavior of N-Cyclohexyl-2-Pyridinecarboxamide Metal Complexes

The redox behavior of metal complexes with N-cyclohexyl-2-pyridinecarboxamide can be investigated using techniques like cyclic voltammetry (CV). This method provides information on the potentials at which the complex can be oxidized or reduced and the stability of the resulting species. sathyabama.ac.in

In some cases, the ligand itself can be redox-active, although for N-cyclohexyl-2-pyridinecarboxamide, the pyridine and amide moieties are generally considered redox-inactive in the typical potential window. Therefore, any observed redox events are most likely attributable to the metal center. The reversibility of a redox couple in a cyclic voltammogram gives an indication of the stability of the complex in both its oxidized and reduced forms. A quasi-reversible process, often seen in copper complexes, suggests that a change in coordination geometry may accompany the change in the metal's oxidation state. analis.com.my

| Complex Type | Redox Couple | Potential (V vs. Ag/AgCl) | Reversibility |

|---|---|---|---|

| Cu(II)-Pyridazine/Pyrazole Complex | Cu(II)/Cu(I) | E_pc = +0.03, E_pa = +0.75 | Quasi-reversible |

| Cu(II)-β-amyloid Complex | Cu(II)/Cu(I) | ~ +0.08 | Reversible |

Catalytic Applications of N Cyclohexyl 2 Pyridinecarboxamide Complexes

Homogeneous Catalysis

Complexes of N-cyclohexyl-2-pyridinecarboxamide are particularly effective in homogeneous catalysis, where the catalyst and reactants exist in the same phase. This allows for high activity and selectivity under mild reaction conditions.

Asymmetric Transfer Hydrogenation (e.g., using Iridium complexes)

Iridium complexes featuring pyridinecarboxamide-based ligands have emerged as powerful catalysts for asymmetric transfer hydrogenation (ATH). nih.govmdpi.com This process is crucial for the synthesis of chiral molecules, particularly alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. In this reaction, a hydrogen donor, such as formic acid or isopropanol, is used to reduce a prochiral substrate, like a ketone or imine, to a chiral product. mdpi.com

The N-cyclohexyl-2-pyridinecarboxamide ligand coordinates with the iridium center, creating a chiral environment that directs the stereochemical outcome of the hydrogenation. Chiral iridium complexes with related carbohydrate-functionalized pyridincarboxamide ligands have been shown to be active catalysts for the transfer hydrogenation of α-ketoacids in water, achieving excellent yields and moderate to good enantioselectivity. nih.gov The efficiency of these catalytic systems is often attributed to the formation of an Ir-H species, which is the active agent in the hydrogen transfer. mdpi.com The design of the ligand is critical, as its steric and electronic properties directly influence the enantiomeric excess (ee) of the product. nih.gov

Table 1: Asymmetric Transfer Hydrogenation of α-Ketoacids using a Chiral Iridium-Pyridinecarboxamide Complex Note: This table is representative of data for related pyridinecarboxamide ligands, as specific data for the N-cyclohexyl derivative in this exact reaction is not detailed in the provided sources.

| Substrate | Hydrogen Donor | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Phenylpyruvic acid | HCOOH | >99 | 70 |

| Benzylpyruvic acid | HCOOH | >99 | 65 |

| 4-Hydroxyphenylpyruvic acid | H3PO3 | >99 | 58 |

Oxidative Desulfurization Catalysis (e.g., using Binuclear Dioxomolybdenum catalysts)

The removal of sulfur-containing compounds from fuels is a critical environmental objective. Oxidative desulfurization (ODS) is a promising technology for this purpose, and binuclear dioxomolybdenum(VI) complexes have shown significant catalytic activity in this area. researchgate.netrsc.org A complex utilizing a ligand derived from N-cyclohexyl-2-pyridinecarboxamide, specifically (1S,2S)-N,N′-bis(2-pyridinecarboxamide)-1,2-cyclohexane, has been successfully employed as a catalyst for the desulfurization of model fuels. researchgate.netrsc.org

In this system, the molybdenum complex catalyzes the oxidation of refractory sulfur compounds, such as benzothiophene (B83047) derivatives, using an oxidant like hydrogen peroxide. researchgate.net The process often involves a biphasic system, where the oxidized sulfur compounds are extracted into a polar solvent, effectively removing them from the fuel phase. researchgate.netrsc.org This combined catalytic oxidative-extractive desulfurization approach is highly efficient. The binuclear nature of the molybdenum catalyst is believed to be a key factor in its high efficiency. researchgate.net Furthermore, these catalysts have demonstrated excellent reusability over multiple cycles without a significant loss of activity. researchgate.netrsc.org

Table 2: Oxidative Desulfurization of Model Fuel using a Binuclear Dioxomolybdenum Catalyst

| Sulfur Compound | Extraction Solvent | Oxidant | Sulfur Removal (%) |

|---|---|---|---|

| Multicomponent Mix | Methanol | 50% aq. H2O2 | ~100 |

| Multicomponent Mix | Acetonitrile | 30% aq. H2O2 | ~95 |

| Multicomponent Mix | Ethanol | 30% aq. H2O2 | ~90 |

Other Catalytic Organic Transformations

The versatility of the pyridinecarboxamide ligand structure allows its metal complexes to catalyze a variety of other organic transformations. While direct examples featuring the N-cyclohexyl derivative are specific, related systems suggest broader potential applications.

C-H Activation and Cross-Coupling Reactions: Palladium complexes are widely used to catalyze C-H activation and cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com The pyridine (B92270) moiety in N-cyclohexyl-2-pyridinecarboxamide can act as a directing group, facilitating the regioselective functionalization of C-H bonds at specific positions. youtube.com Palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions could potentially be mediated by complexes of this ligand, leveraging its electronic and steric properties to control reactivity and selectivity. nih.govepa.gov

Oligomerization and Polymerization: Nickel(II) complexes containing pyridine carboxylic acid ligands have been investigated for the oligomerization of olefins and cyclohexyl isocyanide. epa.govmdpi.com These studies highlight the ability of such catalytic systems to control the formation of carbon-carbon bonds to produce polymers. mdpi.com A nickel complex of N-cyclohexyl-2-pyridinecarboxamide could exhibit similar reactivity, offering a pathway to novel polymeric materials.

Heterogeneous Catalysis Development

Transforming homogeneous catalysts into heterogeneous ones is a major goal in catalysis research, as it simplifies catalyst separation, recovery, and recycling. youtube.com While specific examples of heterogeneous catalysts based on N-cyclohexyl-2-pyridinecarboxamide complexes are not widely reported, several established strategies could be applied.

One common approach is the immobilization of the metal complex onto a solid support. This can be achieved by modifying the N-cyclohexyl-2-pyridinecarboxamide ligand with a functional group that can be covalently bonded to materials like silica, polymers, or graphene oxide. For instance, a pyrene (B120774) tag could be added to the ligand to enable noncovalent immobilization onto reduced graphene oxide via π-stacking. This method has been shown to not only facilitate catalyst recycling but also, in some cases, enhance catalytic activity compared to the homogeneous counterpart. Such supported catalysts would be highly valuable for use in continuous flow reactors and for reducing metal contamination in the final products. youtube.com

Mechanistic Investigations of Catalytic Cycles

Understanding the reaction mechanism is essential for optimizing catalytic performance. For the catalytic applications involving N-cyclohexyl-2-pyridinecarboxamide complexes, mechanistic studies provide insight into the role of the metal center and the ligand.

In asymmetric transfer hydrogenation , the catalytic cycle for an iridium complex typically involves the coordination of the hydrogen donor (e.g., formate), followed by decarboxylation to form a key iridium-hydride (Ir-H) intermediate. This hydride is then transferred to the substrate (e.g., a ketone), which is chirally bound to the metal center, leading to the formation of the chiral alcohol product and regenerating the catalyst. mdpi.com The pyridinecarboxamide ligand remains coordinated throughout the cycle, enforcing the chiral environment necessary for enantioselectivity.

For oxidative desulfurization with binuclear dioxomolybdenum catalysts, a proposed mechanism involves the activation of hydrogen peroxide by the molybdenum center to form a highly reactive hydroperoxido-molybdenum species. rsc.org This species then transfers an oxygen atom to the sulfur atom of the thiophenic compound, converting it to a more polar sulfoxide (B87167) or sulfone. The resulting oxidized sulfur compound is then easily separated, and the catalyst is regenerated to continue the cycle. rsc.org

Ligand Design and Optimization for Enhanced Catalytic Performance

The performance of a metal-based catalyst is profoundly influenced by the properties of its ligands. The N-cyclohexyl-2-pyridinecarboxamide ligand offers several avenues for modification to enhance catalytic activity, selectivity, and stability.

The electronic properties of the catalyst can be tuned by introducing electron-donating or electron-withdrawing substituents onto the pyridine ring. For instance, adding an electron-donating group could increase the electron density on the metal center, potentially enhancing its reactivity in oxidative addition steps common in cross-coupling cycles. Conversely, electron-withdrawing groups might be beneficial in other catalytic processes.

The steric environment around the metal center can be adjusted by modifying the cyclohexyl group or by adding bulky substituents to the pyridine ring. In asymmetric catalysis, these steric changes are crucial for improving enantioselectivity by creating more defined chiral pockets. nih.gov For other reactions, optimizing the steric bulk can improve selectivity and prevent catalyst deactivation pathways such as dimerization. Computational and experimental studies are often combined to rationally design ligands with optimized properties for a specific catalytic transformation. youtube.com

Sustainability and Reusability in N-Cyclohexyl-2-Pyridinecarboxamide Catalysis

The growing emphasis on green chemistry has spurred significant research into the development of sustainable and reusable catalytic systems. For complexes involving N-cyclohexyl-2-pyridinecarboxamide, while specific, direct research on their long-term stability and recyclability is still emerging, broader strategies applied to related pyridinecarboxamide and picolinamide-based catalysts offer a clear pathway toward enhancing their environmental and economic viability. The primary goals in this area are to minimize catalyst leaching, maintain high catalytic activity over multiple cycles, and simplify the separation of the catalyst from the reaction products.

A key strategy for improving the sustainability of homogeneous catalysts, including potential N-cyclohexyl-2-pyridinecarboxamide complexes, is their immobilization on solid supports. This approach transforms a homogeneous catalyst into a heterogeneous one, combining the high selectivity and mild operating conditions of the former with the ease of separation and recyclability of the latter.

One successful method for catalyst immobilization involves grafting the ligand or the pre-formed metal complex onto a solid matrix. Materials such as silica, magnetic nanoparticles, and polymers are commonly used as supports. For instance, research on related picolinamide-based catalysts has demonstrated the effectiveness of this approach. An iridium picolinamide (B142947) complex, when immobilized on mesoporous silica, created a heterogeneous catalyst that was successfully applied in the hydrogenation of CO2. This immobilized catalyst showed comparable activity to its homogeneous counterpart and could be readily recovered and reused.

Another innovative approach involves the use of supported ionic liquid phases (SILP). In this technique, a thin layer of an ionic liquid containing the dissolved catalyst is adsorbed onto a solid support. This method has been effectively used for palladium catalysts with pyridinium-functionalized ligands in aminocarbonylation reactions. The resulting heterogeneous catalyst exhibited excellent recyclability and low palladium leaching over several reaction cycles, highlighting the potential of this strategy for other pyridinecarboxamide-based systems.

The table below summarizes findings from studies on the reusability of catalysts with ligands structurally related to N-cyclohexyl-2-pyridinecarboxamide, illustrating the viability of these sustainability strategies.

| Catalyst System | Support Material | Catalytic Reaction | Number of Cycles | Outcome |

| Iridium Picolinamide Complex | Mesoporous Silica | CO2 Hydrogenation | Multiple | Maintained activity, easy recovery |

| Palladium Complex | Supported Ionic Liquid Phase (SILP) | Aminocarbonylation | Multiple | Excellent recyclability, low metal leaching |

| Nickel-Picolylamine Complex | Magnetic Nanoparticles (Fe3O4@SiO2) | Synthesis of Pyridine Derivatives | 8 | High yields, minimal nickel leaching (~1%) |

While the specific catalytic applications of N-cyclohexyl-2-pyridinecarboxamide are still under extensive investigation, related nickel(II) complexes with pyridine carboxylic acid ligands have shown high efficiency in the oligomerization of cyclohexyl isocyanide. nih.gov This suggests a potential area where sustainable N-cyclohexyl-2-pyridinecarboxamide catalysts could be developed. The application of the aforementioned immobilization techniques could lead to robust and reusable catalysts for such polymerization reactions, aligning with the principles of green chemistry.

Future research in this area will likely focus on tailoring the support material and the immobilization method to the specific reaction conditions required for N-cyclohexyl-2-pyridinecarboxamide catalysts. The development of such recyclable catalytic systems is crucial for their practical application in industrial processes, ensuring both economic feasibility and environmental responsibility.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-Pyridinecarboxamide, N-cyclohexyl-. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a comprehensive map of the molecular connectivity and environment can be assembled.

The ¹H NMR spectrum of 2-Pyridinecarboxamide, N-cyclohexyl- provides detailed information about the chemical environment of the hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the protons on the pyridine (B92270) ring, the amide N-H proton, and the protons of the cyclohexyl group.

The four protons on the pyridine ring typically appear as complex multiplets in the aromatic region (δ 7.0–8.6 ppm). Based on related structures like 2-pyridinecarboxamide, the proton at position 6 (H6), adjacent to the nitrogen atom, is expected to be the most deshielded and appear furthest downfield. chemicalbook.com The signals for H3, H4, and H5 would appear at progressively higher fields. chemicalbook.com

The amide proton (N-H) signal is typically a broad singlet or a doublet if coupled to the adjacent cyclohexyl proton. Its chemical shift is variable and dependent on solvent and concentration, but generally appears in the δ 7.5-8.5 ppm range. The methine proton on the cyclohexyl ring attached to the nitrogen (CH-N) is expected around δ 3.8-4.2 ppm. The remaining ten protons of the cyclohexyl ring produce a complex series of overlapping multiplets in the upfield region, typically between δ 1.0 and 2.0 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Pyridinecarboxamide, N-cyclohexyl-

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H6 | ~8.5-8.6 | Doublet (d) |

| Pyridine H3 | ~8.2-8.3 | Doublet (d) |

| Pyridine H4 | ~7.8-7.9 | Triplet (t) |

| Pyridine H5 | ~7.4-7.5 | Triplet (t) |

| Amide N-H | 7.5-8.5 | Broad Singlet (br s) |

| Cyclohexyl CH-N | ~3.9 | Multiplet (m) |

Note: Predicted values are based on data from analogous compounds and general chemical shift principles.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-Pyridinecarboxamide, N-cyclohexyl-, eight distinct signals are expected: five for the pyridine ring, one for the carbonyl group, and three for the cyclohexyl ring (assuming rapid chair-chair interconversion makes certain carbons equivalent).

The carbonyl carbon (C=O) of the amide group is characteristically found in the downfield region, typically around δ 164-168 ppm. The carbons of the pyridine ring appear in the aromatic region (δ 120–155 ppm). lookchem.comresearchgate.net The carbon atom attached to the amide group (C2) and the carbon adjacent to the nitrogen atom (C6) are the most deshielded within the ring. The cyclohexyl carbons resonate in the upfield aliphatic region. The methine carbon attached to the nitrogen (CH-N) would appear around δ 48-55 ppm, while the other methylene (B1212753) carbons (CH₂) would be found between δ 25 and 35 ppm. rsc.orgspectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Pyridinecarboxamide, N-cyclohexyl-

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide C=O | ~165 |

| Pyridine C2 | ~151 |

| Pyridine C6 | ~148 |

| Pyridine C4 | ~137 |

| Pyridine C5 | ~126 |

| Pyridine C3 | ~122 |

| Cyclohexyl C1 (CH-N) | ~50 |

| Cyclohexyl C2/C6 | ~33 |

| Cyclohexyl C3/C5 | ~26 |

Note: Predicted values are based on data from analogous compounds and general chemical shift principles. pressbooks.pub

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 2-Pyridinecarboxamide, N-cyclohexyl-, COSY would show cross-peaks between adjacent protons on the pyridine ring (H3-H4, H4-H5, H5-H6), confirming their connectivity. It would also map the coupling network within the cyclohexyl ring, showing correlations between the CH-N proton and its neighbors, and among the various methylene protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C, one-bond correlations). epfl.ch It is used to assign each carbon signal by linking it to its attached proton(s). For example, the pyridine carbon signals would be assigned by their correlation to the already-identified pyridine proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons (which have no attached protons) and for linking different parts of the molecule. Key correlations would include the amide proton (N-H) to the carbonyl carbon (C=O) and the cyclohexyl C1, as well as from the pyridine H3 proton to the carbonyl carbon, confirming the connection between the pyridine ring and the amide group.

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions within the NMR tube. fu-berlin.de This technique can provide valuable kinetic and mechanistic information by tracking the disappearance of reactants and the appearance of intermediates and products over time. researchgate.netrsc.org

For 2-Pyridinecarboxamide, N-cyclohexyl-, in-situ NMR could be employed to monitor its synthesis, for instance, the amidation reaction between a derivative of picolinic acid and cyclohexylamine (B46788). By acquiring spectra at regular intervals, the reaction rate could be determined, and the presence of any transient intermediates or byproducts could be identified. This method offers a powerful tool for optimizing reaction conditions and gaining a deeper understanding of the reaction mechanism without the need for isolating intermediates. researchgate.net

Infrared (IR) Spectroscopy: Amide and Pyridine Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. libretexts.org The IR spectrum of 2-Pyridinecarboxamide, N-cyclohexyl- is dominated by characteristic absorption bands from the amide and pyridine functional groups.

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3400-3200 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretches: Absorptions for the aromatic C-H stretches of the pyridine ring typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl group appear just below 3000 cm⁻¹.

Amide I Band (C=O Stretch): This is one of the most intense and characteristic bands in the spectrum, appearing in the range of 1680-1640 cm⁻¹. pressbooks.pub It is primarily due to the C=O stretching vibration and is a reliable indicator of the amide group.

Amide II Band: This band, found between 1570-1515 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations.

Pyridine Ring Vibrations: The pyridine ring exhibits characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. elixirpublishers.com These bands confirm the presence of the heterocyclic aromatic system.

Fingerprint Region: The region below 1300 cm⁻¹ contains a complex pattern of absorptions from various bending and stretching modes, which are unique to the molecule as a whole. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for 2-Pyridinecarboxamide, N-cyclohexyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide N-H | Stretch | 3400-3200 | Medium |

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H | Stretch | 3000-2850 | Medium-Strong |

| Amide C=O | Stretch (Amide I) | 1680-1640 | Strong |

| Pyridine C=C, C=N | Ring Stretch | 1600-1400 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Complexation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uzh.ch The spectrum of 2-Pyridinecarboxamide, N-cyclohexyl- is primarily determined by the chromophores present: the pyridine ring and the carboxamide group.

The key electronic transitions observed are π→π* and n→π*. libretexts.org

π→π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. raghucollegeofpharmacy.com The conjugated system of the pyridine ring gives rise to strong absorption bands, typically below 300 nm.

n→π Transitions:* These are lower-intensity transitions involving the excitation of an electron from a non-bonding orbital (the lone pairs on the nitrogen and oxygen atoms) to a π* antibonding orbital. uomustansiriyah.edu.iq These transitions occur at longer wavelengths compared to π→π* transitions but have a much lower molar absorptivity. libretexts.org

The position and intensity of these absorption maxima can be influenced by the solvent polarity. Furthermore, the ability of the pyridine nitrogen and amide group to coordinate with metal ions makes UV-Vis spectroscopy a valuable tool for complexation studies. Upon coordination to a metal center, shifts in the absorption bands (either bathochromic/red shifts or hypsochromic/blue shifts) can be observed, providing evidence of complex formation and offering insights into the nature of the metal-ligand interaction.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Pyridinecarboxamide, N-cyclohexyl- |

| 2-Pyridinecarboxamide |

| Cyclohexylamine |

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, often to four or more decimal places, HRMS allows for the confident assignment of a molecular formula. This is a critical step in the identification and characterization of a compound like 2-Pyridinecarboxamide, N-cyclohexyl-.

In a typical HRMS experiment, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. The high resolving power of the instrument allows for the differentiation between ions of very similar masses, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Fragmentation Analysis:

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed insights into the compound's structure through fragmentation analysis. In this process, the molecular ion is isolated and subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting fragment ions are then mass-analyzed, producing a fragmentation pattern that is characteristic of the molecule's structure.

For 2-Pyridinecarboxamide, N-cyclohexyl-, the fragmentation pattern would be expected to reveal characteristic losses corresponding to its structural motifs. For instance, cleavage of the amide bond could lead to the formation of ions corresponding to the pyridinecarboxamide and cyclohexyl moieties. The precise masses of these fragments, as determined by HRMS, would further corroborate the proposed structure. Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and the nitrogen atom.

A hypothetical fragmentation pattern for 2-Pyridinecarboxamide, N-cyclohexyl- is presented in the table below. The exact m/z values would be determined experimentally.

| Fragment Ion | Proposed Structure | Expected m/z (Monoisotopic) | Potential Origin |

|---|---|---|---|

| [M+H]⁺ | C₁₂H₁₇N₂O⁺ | 205.1335 | Protonated molecular ion |

| [C₆H₄NCO]⁺ | Pyridinecarbonyl cation | 106.0315 | Cleavage of the amide C-N bond |

| [C₆H₁₁NH₂]⁺ | Protonated cyclohexylamine | 100.1121 | Cleavage of the amide C-N bond with hydrogen transfer |

| [C₅H₄N]⁺ | Pyridyl cation | 78.0339 | Loss of CO from the pyridinecarbonyl cation |

| [C₆H₁₁]⁺ | Cyclohexyl cation | 83.1012 | Loss of the pyridinecarboxamide group |

X-ray Diffraction: Crystal Structure Determination and Conformational Analysis

The process involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

Conformational Analysis:

The data obtained from X-ray diffraction allows for a detailed conformational analysis of 2-Pyridinecarboxamide, N-cyclohexyl-. This includes determining the torsion angles between the pyridine ring, the amide plane, and the cyclohexyl ring. The cyclohexyl ring itself typically adopts a chair conformation, and X-ray analysis can confirm this and determine the orientation (axial or equatorial) of the substituent.

Furthermore, the crystal packing can be analyzed to understand the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. In the case of 2-Pyridinecarboxamide, N-cyclohexyl-, hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen or pyridine nitrogen of a neighboring molecule would be anticipated.

A summary of crystallographic data that would be obtained from an X-ray diffraction experiment is presented in the table below. The values are hypothetical and would need to be determined experimentally.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 20.543 |

| β (°) | 98.76 |

| Volume (ų) | 1115.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.215 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energetic landscape.

The electronic properties of the N-cyclohexyl-2-pyridinecarboxamide molecule are primarily determined by the interplay between the π-system of the pyridine (B92270) ring and the adjacent carboxamide group. Studies on picolinamide (B142947) (PA), the parent amide of the target compound, using DFT (B3LYP) and ab initio (MP2) methods, reveal key aspects of this interaction. acs.orgcore.ac.uk

The amide linkage exhibits a partial double bond character due to the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group. core.ac.uk This resonance affects the bond lengths and rotational barriers within the molecule. The pyridine ring itself is an electron-deficient aromatic system, which influences the charge distribution across the entire molecule.

Natural Bond Orbital (NBO) analysis on related amide-containing molecules has shown significant stabilizing hyperconjugative interactions. For instance, in a substituted benzamide (B126) derivative, lone pair transitions from nitrogen to the antibonding orbital of the carbonyl group (π*(C=O)) indicate substantial delocalization energy, which contributes to the planarity and stability of the amide bond. researchgate.net A similar effect is expected in N-cyclohexyl-2-pyridinecarboxamide, governing the electronic communication between the pyridine ring and the N-cyclohexyl moiety.

The distribution of electrostatic potential can be visualized through Molecular Electrostatic Potential (MEP) maps. For analogous aromatic amides, these maps typically show negative potential (red regions) around the electronegative oxygen and nitrogen atoms of the amide and pyridine ring, respectively, highlighting them as sites for electrophilic attack or hydrogen bond acceptance. researchgate.net Positive potential (blue regions) is generally located around the amide and aromatic hydrogens, indicating sites for nucleophilic attack. researchgate.net

Table 1: Calculated Electronic Properties of Picolinamide (Analog of the Core Structure)

| Property | DFT/B3LYP/6-311++G(d,p) | Reference |

| Dipole Moment | Value from study | core.ac.uk |

| HOMO Energy | Value from study | researchgate.net |

| LUMO Energy | Value from study | researchgate.net |

| HOMO-LUMO Gap | Value from study | researchgate.net |

Note: Specific numerical values from the cited studies on picolinamide would be inserted here. The table is illustrative of the data available for analogs.

Theoretical studies on picolinamide have established that the molecule predominantly exists in a planar conformation where the carbonyl group is oriented syn to the pyridine nitrogen atom. acs.orgcore.ac.uk This planarity is a result of the conjugative interaction between the pyridine ring and the amide group. The potential energy surface for rotation around the C(py)-C(O) bond shows a high rotational barrier, indicating that the planar conformer is significantly more stable. core.ac.uk

The cyclohexyl group introduces additional conformational complexity. The cyclohexyl ring itself exists in a stable chair conformation. The orientation of this ring relative to the amide group is a critical factor. X-ray crystallographic and theoretical studies of the related molecule N-cyclohexylbenzamide show that the amide group is twisted with respect to the benzene (B151609) ring. nih.govresearchgate.net A similar twist is expected for N-cyclohexyl-2-pyridinecarboxamide. The disposition of the N-H and carbonyl groups is typically anti (trans), which facilitates the formation of intermolecular hydrogen bonds in the solid state. nih.gov

The energetic profile would be characterized by several local minima corresponding to different orientations of the cyclohexyl ring relative to the planar pyridinecarboxamide fragment. Quantum chemical calculations would be necessary to determine the relative energies of these conformers and the energy barriers separating them.

Table 2: Key Torsional Angles in N-Cyclohexylbenzamide (Analog for Substituent Conformation)

| Torsion Angle | Value (°) | Reference |

| N1–C1–C2–C3 (Amide vs. Ring) | -30.8 (4) | nih.gov |

| O1–N1–C8–C11 (Amide vs. Cyclohexyl) | 151.3 (4) | nih.gov |

Note: These values from N-cyclohexylbenzamide illustrate the non-planar relationship between the aromatic ring, amide group, and cyclohexyl substituent.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion, MD simulations can provide detailed information about the dynamics, conformational changes, and intermolecular interactions of molecules in various environments. youtube.com

While no specific MD simulations for N-cyclohexyl-2-pyridinecarboxamide are available, the general approach can be described. An MD simulation would begin with a well-defined starting structure, likely obtained from quantum chemical energy minimization. The molecule would be placed in a simulation box, often filled with a solvent like water, to mimic physiological conditions.

The simulation would reveal the dynamic flexibility of the molecule. The cyclohexyl ring would exhibit its characteristic chair-boat interconversions, although the chair form would predominate. The torsional angles connecting the pyridine ring, amide group, and cyclohexyl ring would fluctuate around their equilibrium values. These simulations can be used to calculate average properties over time, providing a more realistic picture than static quantum chemistry calculations. youtube.com

When complexed with a target protein or another molecule, MD simulations can assess the stability of the complex. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time is a common metric used to evaluate stability. A stable complex will show minimal fluctuations, indicating a persistent binding mode. nih.gov

MD simulations are particularly powerful for studying the process of a ligand recognizing and binding to its target. The simulation can reveal the pathways of ligand entry and exit from a binding site and the conformational rearrangements that occur in both the ligand and the target upon binding.

The stability of key interactions, such as hydrogen bonds or π-π stacking, can be monitored throughout the simulation. For N-cyclohexyl-2-pyridinecarboxamide, one would expect to observe dynamic hydrogen bonding between the amide N-H group (as a donor) and the carbonyl oxygen (as an acceptor) with residues in a target's active site. The pyridine ring could participate in π-π stacking or cation-π interactions. MD simulations allow for the calculation of binding free energies, providing a quantitative measure of binding affinity that can be compared with experimental data.

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds and to propose binding hypotheses.

For N-cyclohexyl-2-pyridinecarboxamide, docking studies would be performed against a specific protein target. The process involves generating a multitude of possible binding poses of the ligand within the active site of the receptor and then using a scoring function to rank these poses based on their predicted binding affinity.

Studies on analogous picolinamide and carboxamide derivatives have successfully used molecular docking to predict interactions with various enzyme targets, such as VEGFR-2 kinases and DNA. sci-hub.senih.gov These studies consistently show the importance of the amide group in forming hydrogen bonds with key amino acid residues in the protein's active site. For example, docking of picolinamide derivatives into the ATP pocket of VEGFR-2 revealed hydrogen bonds between the amide N-H and the backbone carbonyls of hinge region residues. sci-hub.se

The pyridine nitrogen is also a key interaction point, often acting as a hydrogen bond acceptor. The cyclohexyl group, being hydrophobic, would likely be oriented towards a nonpolar pocket within the active site, contributing to binding through van der Waals interactions. The predicted binding mode from docking serves as an excellent starting point for more rigorous computational analyses, such as MD simulations, to refine the pose and evaluate its stability.

Table 3: Common Interactions Predicted by Docking for Carboxamide-Containing Ligands

| Interacting Ligand Moiety | Type of Interaction | Common Receptor Partner | Reference |

| Amide N-H | Hydrogen Bond Donor | Amino Acid Backbone C=O | sci-hub.se |

| Amide C=O | Hydrogen Bond Acceptor | Amino Acid N-H (e.g., Arg, Asn) | nih.gov |

| Pyridine Ring | π-π Stacking | Aromatic Residues (e.g., Tyr, Trp) | mdpi.com |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | H-Bond Donating Residues | sci-hub.se |

| Cyclohexyl Group | Hydrophobic/van der Waals | Nonpolar Pockets/Aliphatic Residues | Inferred |

Force Field Development and Parameterization for N-Cyclohexyl-2-Pyridinecarboxamide Systems

While dedicated studies on the development and parameterization of specific molecular mechanics force fields for N-cyclohexyl-2-pyridinecarboxamide are not extensively documented in publicly available literature, the foundational data required for such tasks have been generated through quantum chemical calculations. Theoretical investigations utilizing Density Functional Theory (DFT) have provided detailed insights into the molecule's geometry, which is the first step in parameterizing a force field like AMBER, CHARMM, or OPLS.